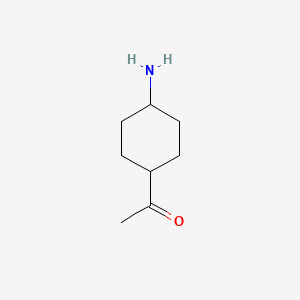![molecular formula C13H17N3O B11746290 3-({[1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11746290.png)
3-({[1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({[1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol is a compound that features a phenol group attached to a pyrazole ring via an aminomethyl linkage. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both phenolic and pyrazole moieties in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol typically involves the formation of the pyrazole ring followed by the introduction of the aminomethylphenol moiety. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Aminomethylphenol Moiety: The aminomethylphenol moiety can be introduced via a Mannich reaction, where formaldehyde and a secondary amine react with phenol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the pyrazole formation and Mannich reaction, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-({[1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group (if present) on the pyrazole ring can be reduced to an amine.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be used.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration, respectively.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated or nitrated phenols
Scientific Research Applications
3-({[1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It may exhibit biological activity, such as antimicrobial or anticancer properties, due to the presence of the pyrazole ring.
Medicine: It can be explored for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-({[1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol would depend on its specific application. In a biological context, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The phenol group can participate in hydrogen bonding and the pyrazole ring can interact with various biological targets through π-π interactions or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
3-(4-Aminomethylphenyl)-1H-pyrazole: Similar structure but lacks the isopropyl group.
3-(4-Hydroxyphenyl)-1H-pyrazole: Similar structure but lacks the aminomethyl group.
3-(4-Methylphenyl)-1H-pyrazole: Similar structure but lacks the hydroxyl and aminomethyl groups.
Uniqueness
3-({[1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol is unique due to the combination of the phenol and pyrazole moieties, which can result in distinct chemical and biological properties. The presence of the isopropyl group further adds to its uniqueness by potentially influencing its steric and electronic properties.
Properties
Molecular Formula |
C13H17N3O |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
3-[[(1-propan-2-ylpyrazol-4-yl)amino]methyl]phenol |
InChI |
InChI=1S/C13H17N3O/c1-10(2)16-9-12(8-15-16)14-7-11-4-3-5-13(17)6-11/h3-6,8-10,14,17H,7H2,1-2H3 |
InChI Key |
ZUGCSKVNJNMQMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)NCC2=CC(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-ethyl-N-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11746220.png)

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11746229.png)
![2-(1H-1,3-benzodiazol-2-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11746236.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11746239.png)
![3-[({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol](/img/structure/B11746240.png)
![(4S)-4-{[(tert-butoxy)carbonyl]amino}-5-phenylpentanoic acid](/img/structure/B11746242.png)

![2-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-yl]amino}methyl)phenol](/img/structure/B11746247.png)
amine](/img/structure/B11746249.png)
![1,1,1-Trifluoro-4-{[(4-fluorophenyl)methoxy]amino}pent-3-en-2-one](/img/structure/B11746251.png)

